(3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide
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Overview
Description
(3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an ethoxyphenyl group, and a hydrazono linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate acylating agent to form the hydrazone intermediate. This intermediate is then reacted with 4-ethoxyphenylbutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-2-[2-(2,4-dinitrophenyl)acetyl]hydrazono}-N~1~-(4-methoxyphenyl)butanamide
- 3-{(E)-2-[2-(2,4-dinitrophenyl)acetyl]hydrazono}-N~1~-(4-chlorophenyl)butanamide
Uniqueness
(3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide is unique due to its specific structural features, such as the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21N5O7 |
---|---|
Molecular Weight |
443.4g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C20H21N5O7/c1-3-32-17-8-5-15(6-9-17)21-19(26)10-13(2)22-23-20(27)11-14-4-7-16(24(28)29)12-18(14)25(30)31/h4-9,12H,3,10-11H2,1-2H3,(H,21,26)(H,23,27)/b22-13+ |
InChI Key |
BHMFHBWZOPYRCU-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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